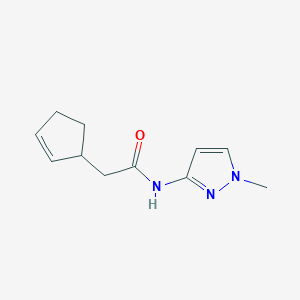![molecular formula C15H17N7 B7457280 4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7457280.png)
4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains nitrogen atoms in its structure.
作用机制
The mechanism of action of 4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine involves the binding of the compound to the active site of the target enzyme. This binding results in the inhibition of the enzyme's activity, which leads to the disruption of the cellular processes that are regulated by the enzyme. The inhibition of CDK2, GSK-3β, and PKB by 4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine has been shown to induce cell cycle arrest, apoptosis, and the inhibition of cell growth and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine have been extensively studied. It has been found to exhibit significant antiproliferative activity against various cancer cell lines, such as breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine has been found to exhibit neuroprotective effects in animal models of Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using 4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine in lab experiments include its high yield of synthesis, its potent inhibitory activity against various enzymes, and its potential applications in the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal.
未来方向
The future directions of research on 4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine include the development of more potent derivatives of the compound, the identification of new target enzymes for the compound's inhibition, and the investigation of its potential applications in other fields of scientific research, such as drug discovery and material science. Additionally, the further elucidation of the compound's mechanism of action and its biochemical and physiological effects will provide valuable insights into its potential therapeutic applications.
In conclusion, 4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has shown promising potential in various fields of scientific research. Its potent inhibitory activity against various enzymes, its potential applications in the treatment of various diseases, and its neuroprotective effects make it a valuable compound for further investigation. The development of more potent derivatives and the identification of new target enzymes for its inhibition will provide valuable insights into its potential therapeutic applications.
合成方法
The synthesis of 4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine involves the reaction of 2-aminopyridine, 1-(4-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperazine, and 5-iodopyrazole in the presence of a palladium catalyst. The reaction occurs under mild conditions, and the yield of the product is high. This method has been widely used in the preparation of 4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine for scientific research purposes.
科学研究应用
4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant inhibitory activity against various enzymes, such as cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase-3β (GSK-3β), and protein kinase B (PKB). These enzymes play crucial roles in various cellular processes, including cell cycle regulation, cell growth, and survival. Therefore, the inhibition of these enzymes by 4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine has the potential to be used in the treatment of various diseases, such as cancer and Alzheimer's disease.
属性
IUPAC Name |
4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7/c1-2-4-16-12(3-1)10-21-5-7-22(8-6-21)15-13-9-19-20-14(13)17-11-18-15/h1-4,9,11H,5-8,10H2,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKSMTGMRWARQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C3=NC=NC4=C3C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[1-(4-chlorophenyl)-2-methylpropyl]amino]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B7457200.png)





![3-(3-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457243.png)
![1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7457249.png)




![N'-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]ethane-1,2-diamine](/img/structure/B7457285.png)
